molecular formula C23H22FN3O3 B2654031 N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-07-5

N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Katalognummer B2654031
CAS-Nummer: 872849-07-5
Molekulargewicht: 407.445
InChI-Schlüssel: NNFGNVWEHBLXET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that includes several functional groups and structural features common in medicinal chemistry . It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes a pyrrolidine ring, a common feature in many alkaloids .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes an indole ring and a pyrrolidine ring. These structures are common in many biologically active compounds and pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole ring can participate in electrophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

  • Antiallergic Potential : Research has identified certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as novel antiallergic compounds. These compounds have been synthesized and evaluated for their potency, with some exhibiting significant effectiveness in antiallergic assays (Menciu et al., 1999).

  • Analgesic Properties : A study focusing on the synthesis and evaluation of (indol-3-yl)alkylamides revealed that compounds bearing benzyl or 4-fluorobenzyl moieties at the indole ring, such as the 4-fluorobenzyl derivative, displayed promising analgesic properties (Fouchard et al., 2001).

  • Potential in Anticancer Activity : The synthesis and structure-activity relationships of cytotoxic compounds based on N-aryl(indol-3-yl)glyoxamides have been explored. Some of these compounds have shown promising activity against various cancer cell lines, highlighting their potential in anticancer research (Marchand et al., 2009).

  • Antimicrobial Activities : Studies on the synthesis of new 1,2,4-triazoles and their antimicrobial activities have been conducted. These include the reaction of certain components with 4-fluorobenzaldehyde, leading to compounds with significant antimicrobial activity (Bayrak et al., 2009).

  • Hepatitis B Virus (HBV) Inhibition : A novel compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been synthesized and evaluated as an inhibitor of hepatitis B. This substance exhibited nanomolar inhibitory activity against HBV in vitro, indicating its potential as a therapeutic agent (Ivashchenko et al., 2019).

  • Anticholinesterase Activity : Research on coumarin-3-carboxamides bearing tryptamine moieties has shown that these compounds, including those with 4-fluorobenzyl moieties, have significant activity against acetylcholinesterase (AChE), a key enzyme in neurological functions. This suggests their potential in neurodegenerative disease research (Ghanei-Nasab et al., 2016).

  • GyrB Inhibitors for Tuberculosis Treatment : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. These compounds, including those with 4-fluorobenzyl substitutions, have shown promising activity in inhibiting tuberculosis bacteria (Jeankumar et al., 2013).

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its properties and potential biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFGNVWEHBLXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.